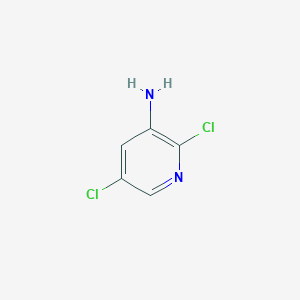

3-Amino-2,5-dichloropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPJUVEGSNIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384131 | |

| Record name | 2,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78607-32-6 | |

| Record name | 2,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,5-dichloropyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique molecular structure, featuring a pyridine ring substituted with an amino group and two chlorine atoms, imparts specific reactivity that makes it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This compound is frequently utilized in the synthesis of herbicides, insecticides, and fungicides, as well as in the creation of biologically active compounds for pharmaceutical research.[1] Understanding the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and illustrates key relationships and workflows through diagrams.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2][3] |

| Molecular Weight | 163.00 - 163.01 g/mol | [1][2] |

| Melting Point | 124-129 °C | [1] |

| Boiling Point | Data not readily available | |

| Appearance | Yellow to brown crystalline powder | [1] |

| pKa (Predicted) | ~2.43 ± 0.10 (for the related isomer 2-Amino-3,5-dichloropyridine) | [4] |

| LogP (XLogP3) | 1.8 | [3] |

| Water Solubility | Insoluble | [4] |

| Purity | ≥ 97% | |

| CAS Number | 78607-32-6 | [1][2][3] |

| Storage Conditions | 2-8 °C |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and accurate characterization. Below are standard protocols relevant to the properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating and Observation:

-

An initial rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slower rate, typically 1-2°C per minute, as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base. For an aminopyridine, it quantifies the equilibrium of the protonated form.

Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system, to create a solution of known concentration.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Water Solubility Determination (Shake-Flask Method)

This method determines the maximum concentration of a substance that can dissolve in water at a specific temperature.

Protocol:

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed vial.

-

Shaking: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.

-

Quantification: A carefully measured aliquot of the clear, saturated solution is withdrawn. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as g/L or mol/L at the specified temperature.

Visualizations

The following diagrams illustrate key relationships and experimental workflows relevant to this compound.

References

In-Depth Technical Guide: 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

3-Amino-2,5-dichloropyridine is a halogenated pyridine derivative with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] Its distinct chemical structure, featuring an amino group and two chlorine atoms on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules.[1]

A comprehensive summary of its key quantitative properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C5H4Cl2N2 | [1][2][3][4] |

| Molecular Weight | 163.01 g/mol | [1][2][3] |

| CAS Number | 78607-32-6 | [1][2][4][5] |

| Melting Point | 120-129 °C | [1][2][5] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Purity | ≥ 97% | [5] |

| Storage Temperature | 0-8 °C | [1][5] |

Applications in Research and Development

This compound is a crucial starting material in the synthesis of a variety of target molecules. Its primary applications lie in:

-

Pharmaceutical Research: This compound serves as a key precursor in the development of novel pharmaceutical agents.[1] The presence of the amino group and chlorine atoms allows for a range of chemical modifications, enabling the creation of diverse compound libraries for screening against various biological targets. It is particularly noted for its role in creating compounds that target specific biological pathways, which is fundamental to modern drug discovery.[1]

-

Agrochemical Synthesis: In the agricultural sector, this compound is an important intermediate for producing herbicides and insecticides.[1] Its derivatives are designed to exhibit specific biocidal activities, contributing to crop protection and improved agricultural yields.[1]

Generalized Experimental Workflow

While specific experimental protocols for the synthesis of this compound are proprietary and vary between manufacturers, a generalized workflow for its synthesis and quality control can be conceptualized. This involves the chlorination of a pyridine-based starting material, followed by purification and rigorous analytical testing to ensure high purity. The following diagram illustrates a logical workflow for such a process.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Experimental Protocols: Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its use in further synthetic steps. The following are detailed methodologies for common analytical techniques used for its purity assessment.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for assessing the purity of volatile compounds like this compound.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

-

Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for purity determination, especially for identifying non-volatile impurities.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a concentration of about 0.1 mg/mL.

-

HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the area percent of the analyte peak in the resulting chromatogram.

References

3-Amino-2,5-dichloropyridine: A Technical Overview of its Physical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the physical characteristics of 3-Amino-2,5-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its melting point and appearance, along with standardized protocols for their determination.

Core Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₅H₄Cl₂N₂. Its physical state and melting point are critical parameters for its identification, purity assessment, and handling in a laboratory setting.

Data Presentation

The physical properties of this compound are summarized in the table below. The data represents a range of values reported across various chemical suppliers and databases.

| Property | Observation |

| Appearance | Yellow to brown crystalline powder. |

| White to yellow to brown crystals or powder.[1] | |

| Powder.[2] | |

| Melting Point | 124-129 °C[2] |

| 120-122 °C[3] |

Experimental Protocols

Accurate determination of the melting point and a precise description of the appearance are fundamental to the quality control of chemical substances. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and utilized technique.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar heated metal block apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Watch glass or weighing paper

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[3] If necessary, grind the crystalline sample into a fine powder using a clean mortar and pestle.[3]

-

Packing the Capillary Tube: Press the open end of a capillary tube into a small amount of the powdered sample on a watch glass. Tap the sealed end of the tube gently on a hard surface to pack the powder down. The packed sample should form a column of 2.5-3.5 mm in height.[4]

-

Initial Rapid Determination (Optional): To save time, a rapid heating rate can be used to determine an approximate melting point.

-

Accurate Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to increase the temperature slowly, approximately 1-2°C per minute, especially when approaching the expected melting point.[4]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first sign of melting is observed (the substance begins to collapse or liquefy).

-

Record the temperature at which the entire sample has turned into a clear liquid.

-

The recorded range between these two temperatures is the melting point range of the substance.

-

-

Repeatability: For accuracy, it is recommended to perform at least two careful determinations and ensure the values are consistent.

Determination of Physical Appearance

The visual inspection of a chemical compound is a critical first step in its characterization and quality assessment.[5][6] It provides immediate information about the substance's state, color, and form.

Apparatus:

-

Clean, dry watch glass or container

-

Spatula

-

Well-lit area with a neutral background (e.g., white and black backgrounds)[7]

Procedure:

-

Sample Preparation: Place a small, representative sample of the substance onto a clean, dry watch glass using a spatula.

-

Visual Examination:

-

Observe the sample under good lighting conditions.

-

Color: Describe the color of the substance (e.g., white, off-white, yellow, brown).

-

Form/Morphology: Describe the physical form of the solid (e.g., crystalline powder, crystals, amorphous powder). Note any distinct crystal shapes if observable.

-

Homogeneity: Examine the sample for any visible impurities or lack of uniformity in color or texture.

-

-

Documentation: Record the observations in a detailed and descriptive manner.

Visualization of Physical Characterization Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the Physical Characterization of a Chemical Compound.

References

A Technical Guide to the Solubility of 3-Amino-2,5-dichloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2,5-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental methodologies for determining its solubility. The protocols outlined herein will enable researchers to generate precise and reliable solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound and its Solubility

This compound is a substituted pyridine derivative with the molecular formula C₅H₄Cl₂N₂.[1][2][3] Its structure, featuring an amino group and two chlorine atoms on the pyridine ring, makes it a versatile building block in organic synthesis.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products.

While specific solubility values are not readily found in the literature, its use in synthetic procedures suggests at least some degree of solubility in common organic solvents. For instance, the related compound 2-amino-3,5-dichloropyridine is noted to be recrystallized from solvents like ethyl acetate and ethanol.[4] This implies that this compound is likely to exhibit solubility in polar protic and polar aprotic solvents. However, empirical determination is necessary for accurate and actionable data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not publicly available. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. The subsequent sections detail the protocols for obtaining this critical information.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| ... (add more solvents and temperatures as needed) |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, the following established methodologies are recommended. The choice of method will depend on the available equipment, the desired accuracy, and the nature of the solvent.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a straightforward and widely used method for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature by gravimetric analysis.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of this compound (124-129 °C).[3]

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

Isothermal Equilibrium Method followed by Chromatographic or Spectroscopic Analysis

This method is suitable for more volatile solvents or when higher accuracy is required.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature using techniques like HPLC or UV-Vis spectroscopy.

Materials:

-

Same as for the gravimetric method, excluding the evaporation dishes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the gravimetric method.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

-

Sample Collection and Analysis:

-

After equilibration and settling, carefully withdraw a sample of the supernatant and filter it as described previously.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method (HPLC or UV-Vis).

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

This concentration represents the solubility of this compound in the specific solvent at the given temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of factors influencing the final solubility measurement.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Amino-2,5-dichloropyridine. Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted chemical shifts and coupling constants derived from established NMR principles and data from analogous structures. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar compounds is presented. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Introduction

This compound is a substituted pyridine derivative with applications in the synthesis of pharmaceutical and agrochemical compounds. Its structural elucidation is a critical step in ensuring the identity and purity of synthesized materials. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a thorough overview of the anticipated 1H and 13C NMR spectral features of this compound.

Predicted 1H and 13C NMR Spectral Data

Caption: Molecular structure of this compound with atom numbering.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the ring, as well as the electron-donating effect of the amino group.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.20 - 7.40 | Doublet | 4JH4-H6 = ~2-3 Hz |

| H6 | 7.80 - 8.00 | Doublet | 4JH6-H4 = ~2-3 Hz |

| NH2 | 4.50 - 5.50 | Broad Singlet | - |

-

H6: This proton is expected to be the most downfield-shifted aromatic proton due to its position adjacent to the electronegative nitrogen atom and the deshielding effect of the chlorine at C5.

-

H4: This proton is ortho to the amino group and meta to two chlorine atoms. The electron-donating amino group will shield this proton, shifting it upfield relative to H6.

-

NH2: The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted 13C NMR Data

The 13C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 145.0 - 148.0 |

| C3 | 138.0 - 141.0 |

| C4 | 122.0 - 125.0 |

| C5 | 120.0 - 123.0 |

| C6 | 143.0 - 146.0 |

-

C2 and C6: These carbons are adjacent to the ring nitrogen and are expected to be the most downfield-shifted. The presence of a chlorine atom at C2 will further deshield it.

-

C3 and C5: These carbons are directly attached to the electron-withdrawing chlorine atoms and the electron-donating amino group. The carbon bearing the amino group (C3) will be shielded relative to a non-substituted carbon, while the carbon with the chlorine (C5) will be deshielded.

-

C4: This carbon is expected to be the most upfield-shifted of the ring carbons.

Experimental Protocols

To obtain high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: A deuterated solvent that can dissolve the sample is required. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this type of compound. DMSO-d6 is often preferred for compounds with amino groups as it can slow down the proton exchange of the N-H protons, resulting in sharper signals.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) and is often included in commercially available deuterated solvents.

-

Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 3-Amino-2,5-dichloropyridine using infrared (IR) spectroscopy and mass spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally similar molecules, established spectroscopic principles, and theoretical calculations to provide a robust analytical framework. This document is intended to assist researchers in identifying and characterizing this important chemical intermediate.

Introduction to this compound

This compound is a halogenated aromatic amine with the chemical formula C₅H₄Cl₂N₂ and a molecular weight of approximately 163.00 g/mol .[1] Its structure, featuring a pyridine ring with amino and chloro substituents, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Accurate analytical characterization is crucial for its application in research and development.

Infrared (IR) Spectrometry Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its N-H, C-N, C-Cl, and aromatic C-H and C=C/C=N bonds.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for this compound. These predictions are based on typical frequency ranges for primary aromatic amines and chlorinated pyridines.[2][3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric Stretch | ~3450 - 3400 | Medium | Primary amines typically show two N-H stretching bands.[2][3] |

| N-H Symmetric Stretch | ~3350 - 3300 | Medium | The presence of two bands in this region is characteristic of a primary amine (-NH₂).[2] |

| Aromatic C-H Stretch | ~3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on the pyridine ring. |

| N-H Bending (Scissoring) | ~1650 - 1580 | Medium to Strong | This band is characteristic of primary amines.[2] |

| Aromatic Ring C=C and C=N Stretch | ~1600 - 1400 | Medium to Strong | A series of bands is expected due to the aromatic nature of the pyridine ring. |

| C-N Stretch (Aromatic) | ~1335 - 1250 | Strong | The aromatic C-N bond vibration typically appears in this region.[2] |

| C-Cl Stretch | ~850 - 550 | Strong | The presence of two chlorine atoms may result in multiple strong bands in the fingerprint region. |

| N-H Wagging | ~910 - 665 | Broad, Medium | This out-of-plane bending is characteristic of primary and secondary amines.[2] |

Experimental Protocol for FTIR Analysis

A standard procedure for obtaining an FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula and analytical balance

-

Sample of this compound

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Gently mix the sample and KBr in an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Sample Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable compounds like this compound.

Predicted Mass Spectral Data

The molecular formula of this compound is C₅H₄Cl₂N₂. The presence of two nitrogen atoms dictates that the nominal molecular weight will be an even number, which is consistent with the calculated molecular weight of approximately 163 g/mol .[1] Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in a ratio of approximately 3:1. For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion cluster will be [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Notes |

| 162, 164, 166 | [C₅H₄Cl₂N₂]⁺ (Molecular Ion) | The isotopic cluster with a 9:6:1 intensity ratio confirms the presence of two chlorine atoms. |

| 127, 129 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds. The remaining isotopic pattern indicates one chlorine atom. |

| 92 | [M - 2Cl]⁺ or [M - Cl - HCN]⁺ | Loss of both chlorine atoms or a chlorine atom and hydrogen cyanide. |

| 99, 101 | [M - HCN - Cl]⁺ | Loss of hydrogen cyanide from the pyridine ring followed by the loss of a chlorine atom. |

| 65 | [C₄H₃N]⁺ | A fragment resulting from the cleavage of the pyridine ring after the loss of substituents. |

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of semi-volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 70°C, hold for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C, hold for 5 min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

Data Acquisition: Acquire the data using the specified GC and MS conditions.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion cluster to confirm the presence of two chlorine atoms.

-

Identify and interpret the major fragment ions to elucidate the structure.

-

Mandatory Visualizations

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Workflow for IR and MS Analysis

Caption: General experimental workflow for IR and MS analysis of the compound.

References

chemical structure and IUPAC name of 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

3-Amino-2,5-dichloropyridine, systematically known by its IUPAC name 2,5-dichloropyridin-3-amine , is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and an amino group at position 3. This arrangement of electron-withdrawing chlorine atoms and an electron-donating amino group on the electron-deficient pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.[1]

The fundamental details of the compound are as follows:

-

IUPAC Name: 2,5-dichloropyridin-3-amine[2]

-

Common Name: this compound

-

CAS Number: 78607-32-6[3]

-

Molecular Weight: 163.00 g/mol [2]

-

Canonical SMILES: C1=C(C(=NC=C1Cl)Cl)N

-

InChI Key: OLZPJUVEGSNIJL-UHFFFAOYSA-N[2]

Chemical Structure:

Figure 1: 2D structure of 2,5-dichloropyridin-3-amine. Source: PubChem CID 2799999.

Physicochemical and Spectral Data

The physicochemical properties of 2,5-dichloropyridin-3-amine are crucial for its handling, application in synthesis, and analytical characterization. The following table summarizes key quantitative data.

| Property | Value | Reference / Note |

| Molecular Weight | 163.00 g/mol | [2] |

| Appearance | Yellow to brown crystalline powder | [4] |

| Melting Point | 124-129 °C | [4] |

| Boiling Point | 287.0 ± 35.0 °C | Predicted[5] |

| Density | 1.497 ± 0.06 g/cm³ | Predicted[5] |

| Solubility | Soluble in DMSO, Methanol | [5] |

| pKa | 0.03 ± 0.10 | Predicted |

| LogP (XLogP3) | 1.8 | [2] |

Spectral Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two protons on the pyridine ring. A broad singlet corresponding to the two protons of the amino group would also be present.

-

¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms of the dichlorinated pyridine ring. The chemical shifts would be influenced by the attached chlorine and amino groups.

-

IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching bands for a primary amine around 3300-3400 cm⁻¹. N-H bending vibrations are expected in the 1580-1650 cm⁻¹ region. C-Cl stretching vibrations would also be present at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion (M⁺) peak. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio) would be a key identifier.[2]

Synthesis and Analytical Protocols

2,5-dichloropyridin-3-amine is a valuable synthetic intermediate. The following sections detail plausible experimental protocols for its synthesis and analysis based on established chemical principles and methods for related compounds.

Experimental Protocol: Synthesis via Chlorination of 3-Aminopyridine

The direct chlorination of 3-aminopyridine is a common route for preparing its chlorinated derivatives.[1] Controlling the regioselectivity is a key challenge due to the activating nature of the amino group. The following protocol is a representative method.

Reaction: 3-Aminopyridine → 2,5-dichloropyridin-3-amine

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (Cl₂) or an alternative chlorinating agent like N-chlorosuccinimide (NCS)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, dissolve 1 molar equivalent of 3-aminopyridine in a 25-45% aqueous solution of hydrochloric acid (3-4 molar equivalents).[6]

-

Cool the reaction mixture to 15-20 °C using an ice bath.

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature between 15-50 °C. The reaction is exothermic and may require external cooling to control.[6] (Alternatively, N-chlorosuccinimide can be used as the chlorinating agent in a suitable solvent).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath to maintain a low temperature.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2,5-dichloropyridin-3-amine.

Experimental Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing the purity and confirming the identity of 2,5-dichloropyridin-3-amine.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector.

-

Mass Spectrometer detector (e.g., Quadrupole).

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized 2,5-dichloropyridin-3-amine in a volatile organic solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The identity of the compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum, including the characteristic molecular ion cluster for a dichlorinated compound. Purity is determined by the area percent method from the total ion chromatogram.

Applications in Agrochemical and Pharmaceutical Development

This compound is a key building block for creating more complex molecules with significant biological activity.[3] Its applications are prominent in both the agrochemical and pharmaceutical industries.

-

Agrochemicals: This compound serves as a crucial precursor for the synthesis of modern herbicides and insecticides.[1][3][4] The pyridine scaffold is a core component of many active ingredients that offer high efficacy and selectivity.

-

Pharmaceuticals: In drug development, it is used to construct the core structures of various therapeutic agents.[1][3] Derivatives have been investigated for potential antimicrobial and anti-cancer activities.[7]

Signaling Pathway: Mode of Action for Derived Herbicides

A prominent class of herbicides derived from chlorinated aminopyridines are the synthetic auxins, such as Aminopyralid . These herbicides mimic the natural plant growth hormone auxin.[8][9] By binding to the cellular auxin receptors, they trigger a cascade of events that lead to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[8][10]

The diagram below illustrates the mechanism of action for synthetic auxin herbicides derived from this chemical family.

Caption: Mechanism of action for synthetic auxin herbicides.

This signaling pathway highlights how the binding of the herbicide to the auxin receptor leads to the degradation of repressor proteins. This, in turn, allows auxin response factors to activate gene expression, causing metabolic disruption and uncontrolled growth that is fatal to the target weed.[8][9][10]

Logical Workflow: Synthetic Application

The primary utility of 2,5-dichloropyridin-3-amine is as a versatile starting material. Its reactive sites—the amino group and the two chlorine atoms—can be selectively functionalized to build a diverse library of more complex molecules for screening in drug discovery and agrochemical development programs.

The diagram below outlines the logical workflow for utilizing this compound in a research and development context.

Caption: Synthetic workflow for developing novel compounds.

This workflow demonstrates how the strategic modification of 2,5-dichloropyridin-3-amine's functional groups allows for the creation of a chemical library, which can then be screened to identify lead compounds with desirable biological activities for further development.

References

- 1. 2,5-Dichloropyridin-3-amine hydrochloride | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]

- 5. 2,5-Dichloropyridin-3-amine | 78607-32-6 [chemicalbook.com]

- 6. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 9. Aminopyralid Herbicide | Solutions Pest & Lawn [solutionsstores.com]

- 10. beyondpesticides.org [beyondpesticides.org]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,5-dichloropyridine is a halogenated pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactive nature, owing to the presence of the amino group and chlorine atoms on the pyridine ring, makes it a valuable intermediate for creating complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the hazards associated with this compound and details essential safety precautions and handling procedures.

Physicochemical and Toxicological Profile

A clear understanding of the fundamental properties of a chemical is the first step in safe handling. The following tables summarize the key physical, chemical, and toxicological data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| Synonyms | 2,5-Dichloropyridin-3-amine | PubChem |

| CAS Number | 78607-32-6 | Sigma-Aldrich[2], PubChem[3] |

| Molecular Formula | C₅H₄Cl₂N₂ | Sigma-Aldrich[2], PubChem[3] |

| Molecular Weight | 163.00 g/mol | Sigma-Aldrich[2], PubChem[3] |

| Appearance | White to light yellow or brown crystalline powder | Chem-Impex[4], Pharmaffiliates[5] |

| Melting Point | 124-129 °C | Sigma-Aldrich[2] |

| Solubility | Soluble in Methanol | Tokyo Chemical Industry[6] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[7], Pharmaffiliates[5] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed | PubChem[3], Sigma-Aldrich[2] |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation | PubChem[3], Sigma-Aldrich[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | Corrosion | Danger | H318: Causes serious eye damage | PubChem[3], Sigma-Aldrich[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation | PubChem[3], Sigma-Aldrich[2] |

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, particularly its powdered form which can be easily inhaled, stringent adherence to safe handling protocols is mandatory. The following section outlines a general experimental workflow for handling this compound in a laboratory setting.

Risk Assessment and Preparation

A thorough risk assessment must be conducted before any new experiment involving this compound. This involves:

-

Reviewing the Safety Data Sheet (SDS).

-

Identifying the quantities of the chemical to be used.

-

Determining the potential for dust generation.

-

Ensuring all necessary personal protective equipment (PPE) is available and in good condition.

-

Locating the nearest emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

For weighing, an enclosed balance or a balance placed within a ventilated enclosure is recommended.[6]

-

Use of a laminar flow hood can also provide a stable environment for accurate weighing while protecting the operator.[7]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: For situations where dust generation cannot be fully controlled by engineering controls, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required.[8]

Weighing and Dispensing Protocol

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent bench paper.[6]

-

Container Handling: Keep the container of this compound tightly closed when not in use.

-

Dispensing: Carefully open the container inside the fume hood. Use a clean, designated spatula to transfer the required amount of powder to a pre-weighed, labeled secondary container. Avoid creating dust clouds.

-

Cleaning: Immediately clean any spills using appropriate methods (e.g., wet wipe for small spills). Decontaminate the spatula and weighing vessel.

-

Waste Disposal: Dispose of contaminated bench paper, gloves, and any excess chemical in a properly labeled hazardous waste container according to institutional and local regulations.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | Fisher Scientific[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | Fisher Scientific[6] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | Fisher Scientific[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Fisher Scientific[6] |

Visualizing Safety and Hazard Relationships

To further aid in the understanding of the hazards and necessary precautions, the following diagrams have been generated.

Caption: Logical relationship between hazards and precautionary statements.

Caption: Experimental workflow for safely handling hazardous powders.

While specific signaling pathways for this compound are not well-documented in publicly available literature, a generalized diagram can illustrate the potential for a toxic compound to disrupt cellular function.

Caption: Generalized pathway of cellular toxicity for a xenobiotic compound.

Conclusion

This compound is a valuable chemical intermediate, but its handling demands the utmost respect for safety. Its acute oral toxicity, coupled with its potential to cause severe skin, eye, and respiratory irritation, necessitates the use of appropriate engineering controls and personal protective equipment at all times. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive research environment. A proactive approach to safety, beginning with a thorough understanding of the hazards and consistent implementation of safe practices, is paramount when working with such reactive and hazardous materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. safety.duke.edu [safety.duke.edu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zinggreenproducts.com [zinggreenproducts.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Powder Handling - AirClean Systems [aircleansystems.com]

- 8. This compound 97 78607-32-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-2,5-dichloropyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Amino-2,5-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. While the exact date and circumstances of its initial discovery remain elusive in readily available literature, its synthesis has evolved, primarily centering around the functionalization of a pre-existing dichloropyridine scaffold. This document details the most prominent synthetic pathway, including experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted pyridine derivative of significant interest due to its utility as a building block in the synthesis of more complex molecules.[1] Its structural features, including the reactive amino group and the two chlorine atoms on the pyridine ring, allow for a variety of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and agrochemicals.[1] This guide focuses on the core aspects of its synthesis, providing a historical context where possible and detailing the practical execution of its preparation.

Historical Synthesis Landscape

Detailed historical records outlining the first synthesis of this compound are not prominently featured in major chemical databases and early literature. However, the synthesis of related aminodichloropyridines and other substituted pyridines has been a subject of study for many decades. The development of synthetic routes to compounds like this compound is intrinsically linked to the broader advancement of pyridine chemistry.

A logical and commonly employed strategy for the synthesis of this and similar compounds involves a two-step process:

-

Nitration of a suitable dichloropyridine precursor.

-

Reduction of the resulting nitro-substituted intermediate to the desired amine.

This approach leverages the directing effects of the chlorine and nitrogen atoms on the pyridine ring during electrophilic nitration, followed by a well-established reduction of the nitro group.

Core Synthetic Pathway: Nitration of 2,5-Dichloropyridine and Subsequent Reduction

The most direct and widely recognized method for the preparation of this compound involves the nitration of 2,5-dichloropyridine to yield 2,5-dichloro-3-nitropyridine, followed by the reduction of the nitro group.

Step 1: Nitration of 2,5-Dichloropyridine

The introduction of a nitro group at the 3-position of the 2,5-dichloropyridine ring is a critical step. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

A solution of 2,5-dichloropyridine is added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically between 20-150°C. The reaction is allowed to proceed for a period of 10-40 hours. Upon completion, the reaction mixture is carefully poured onto ice, and the precipitated product, 2,5-dichloro-3-nitropyridine, is collected by filtration, washed with water until neutral, and dried.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloropyridine (for a similar nitration) | [2] |

| Reagents | Nitric acid, Sulfuric acid, Sulfamic acid (catalyst) | [2] |

| Temperature | 110-120 °C | [2] |

| Reaction Time | 30 hours | [2] |

| Yield | 82.0% | [2] |

| Purity | 98.3% (liquid phase) | [2] |

| Melting Point | 58-61 °C | [2] |

Note: The provided data is for the nitration of 2,6-dichloropyridine, which serves as a representative example of dichloropyridine nitration. The synthesis of 2,5-dichloro-3-nitropyridine is expected to follow a similar protocol with comparable outcomes.

Logical Relationship Diagram: Nitration of 2,5-Dichloropyridine

Caption: Nitration of 2,5-Dichloropyridine to form 2,5-Dichloro-3-nitropyridine.

Step 2: Reduction of 2,5-Dichloro-3-nitropyridine

The final step in the synthesis is the reduction of the nitro group of 2,5-dichloro-3-nitropyridine to an amino group. This can be achieved using various reducing agents, with catalytic hydrogenation or metal/acid combinations being common choices.

Experimental Protocol (General):

2,5-dichloro-3-nitropyridine is dissolved in a suitable solvent, such as ethanol. A reducing agent, for example, iron powder and a catalytic amount of acid (e.g., hydrochloric acid), is added to the solution. The mixture is then heated to reflux for several hours. After the reaction is complete, the mixture is cooled, and the solid iron salts are removed by filtration. The filtrate is then concentrated, and the pH is adjusted to precipitate the crude this compound. The product can be further purified by recrystallization.

Quantitative Data:

While a specific experimental result for the reduction of 2,5-dichloro-3-nitropyridine was not found in the immediate search results, the reduction of similar nitro-substituted pyridines is a high-yielding reaction. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine using reduced iron in acidified ethanol proceeds with good yield.[3]

Logical Relationship Diagram: Reduction of 2,5-Dichloro-3-nitropyridine

Caption: Reduction of 2,5-Dichloro-3-nitropyridine to this compound.

Alternative Synthetic Strategies

While the nitration-reduction pathway is the most established, other modern synthetic methods could potentially be applied to the synthesis of this compound. One such method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[4] This would involve the direct amination of a suitable dihalopyridine precursor. However, achieving regioselectivity to introduce the amino group at the 3-position of 2,5-dichloropyridine could be challenging and would require careful optimization of catalysts, ligands, and reaction conditions.

Conclusion

The synthesis of this compound, a crucial building block in medicinal and agricultural chemistry, is primarily achieved through a reliable two-step sequence involving the nitration of 2,5-dichloropyridine followed by the reduction of the resulting 3-nitro intermediate. While the historical origins of its first synthesis are not well-documented, this established pathway provides a practical and efficient means of production. Future research may explore more direct and sustainable methods, such as catalytic amination, to further streamline its synthesis. This guide provides the essential technical information for the current, most viable synthetic route, serving as a foundational resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Amino-2,5-dichloropyridine with a variety of aryl- and heteroarylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry, enabling the synthesis of complex biaryl and heteroaryl structures that are pivotal for the development of novel therapeutic agents. Given the electronic properties of the pyridine ring and the presence of an amino group, which can influence catalyst activity and regioselectivity, this document outlines optimized conditions and considerations for successful and selective coupling.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In the case of this compound, the reaction can theoretically occur at either the C2 or C5 position. However, the inherent electronic properties of the pyridine ring, which make the C2 position more electrophilic, and the directing effect of the C3-amino group, favor selective coupling at the C2 position. The choice of catalyst, ligand, base, and solvent is critical to achieve high yields and selectivity, while minimizing side reactions such as dehalogenation and homocoupling. The amino group can potentially coordinate with the palladium catalyst, necessitating the use of specific ligands to ensure efficient catalytic turnover.[2]

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound at the C2 position.

Protocol 1: Selective C2-Arylation of this compound

This protocol is optimized for the preferential arylation at the C2 position, yielding 3-Amino-2-aryl-5-chloropyridine derivatives.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%) to the flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-2-aryl-5-chloropyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of structurally similar dichloropyridines and aminopyridines, which serve as a guide for the expected outcomes with this compound.

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Dichloropyridines

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 75-90 | [3] |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 18 | 80-95 | [4] |

| [Pd(dppf)Cl₂] (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 70-88 | [5] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF/H₂O | 85 | 12 | 65-85 | [6] |

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

| Base | Solvent System (v/v) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 82 | [7] |

| Cs₂CO₃ | Toluene | 110 | 10 | 91 | [2] |

| K₃PO₄ | DMF/H₂O (5:1) | 90 | 14 | 88 | [6] |

| NaHCO₃ | Acetonitrile/H₂O (3:1) | 80 | 24 | 75 | [5] |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling.

References

- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives, which are prevalent structural motifs in a vast array of pharmaceuticals.[2] The reaction's broad substrate scope and functional group tolerance offer significant advantages over traditional methods for C-N bond formation. This application note provides a detailed protocol for the Buchwald-Hartwig amination of 3-Amino-2,5-dichloropyridine, a key intermediate in the synthesis of various biologically active compounds.[3]

The selective functionalization of polychlorinated pyridines can be challenging due to the presence of multiple reactive sites. The regioselectivity of the Buchwald-Hartwig amination on such substrates is influenced by factors including the choice of catalyst, ligand, base, and reaction conditions. For dichloropyridines, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst, often leading to selective amination at this position.[4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the oxidative addition and reductive elimination steps, and stabilizes the palladium catalyst.[1][5]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the selective mono-amination of this compound with various primary and secondary amines. It is important to note that yields are highly dependent on the specific amine and reaction conditions and may require optimization.

| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | 75-85 |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 80-90 |

| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (2.0) | Toluene | Reflux | 6 | ~90 |

| n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 18 | 70-80 |

| Benzylamine | Pd₂(dba)₃ (2) | JohnPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 78-88 |

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and precise reaction conditions.

Experimental Protocols

This protocol describes a general procedure for the selective mono-amination of this compound with a generic primary or secondary amine. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.

Materials

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Addition of Reactants: To the same tube, add this compound and the corresponding amine.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C) for the indicated time.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-amino-5-chloropyridin-2-amine.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Simplified Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals